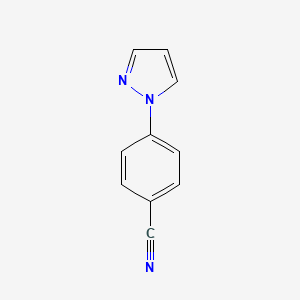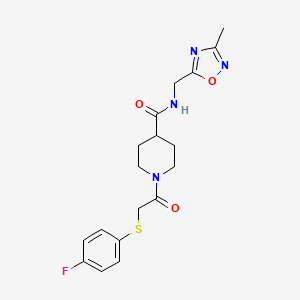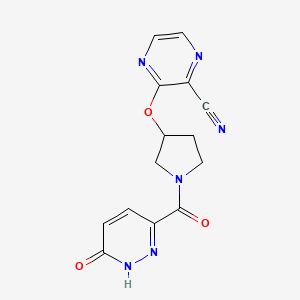
4-(1H-pyrazol-1-yl)benzonitrile
Descripción general
Descripción
4-(1H-pyrazol-1-yl)benzonitrile (4-PBN) is an organonitril compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of applications, ranging from synthesis to biochemical and physiological studies. 4-PBN has a high degree of solubility in water and is relatively stable in aqueous solutions. This makes it an ideal compound for a range of lab experiments and research applications. In
Aplicaciones Científicas De Investigación
Syntheses and Structural Studies
4-(1H-pyrazol-1-yl)benzonitrile derivatives have been synthesized and structurally characterized in several studies. For instance, Sairem et al. (2012) explored the synthesis and structural analysis of platinum group metal complexes with ligands derived from similar compounds. Their research emphasized that the nitrile group did not participate in complexation but remained as a free pendant group (Sairem et al., 2012).
Molecular Structure and Spectroscopy
Studies by Bharathi and Santhi (2017) focused on the molecular structures and spectroscopy of pyrazole compounds related to this compound. They used density functional theory to understand the molecular architecture and optoelectronic properties, finding that the calculated band gap energies indicated intramolecular charge transfer (Bharathi & Santhi, 2017).
DFT Study of Pyrazole Derivatives
Faundez-Gutierrez et al. (2014) conducted a detailed study on pyrazole derivatives, focusing on their potential application as ligands in inorganic chemistry. They utilized analytical and spectroscopic methods for characterization, along with DFT calculations, to assess the robustness of the conjugated structure formed by pyrazole and benzonitrile rings (Faundez-Gutierrez et al., 2014).
Antimicrobial Activities
Al‐Azmi and Mahmoud (2020) synthesized novel pyrazole-4-carbonitrile derivatives and evaluated them as antimicrobial agents. Their research highlighted the potential of these compounds in the development of new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).
In Vitro and Molecular Docking Studies
Another study by Bharathi and Santhi (2020) explored the anti-inflammatory properties of pyrazole derivatives, demonstrating their potential as inhibitors of human peroxiredoxin 5 and tyrosine kinase receptor (Bharathi & Santhi, 2020).
Crystal Structure Analysis
The crystal structure of a related compound was analyzed by Thaher et al. (2012), revealing the dihedral angles formed by the pyrazole ring with attached rings, contributing to the understanding of molecular interactions and structural properties (Thaher et al., 2012).
Quantum Chemical Calculations and Antimicrobial Activity
Research by Shanmugapriya et al. (2021) involved quantum chemical calculations and molecular docking analysis to explore the antimicrobial activity of thiazole-pyrazole compounds. This study provided insights into the interaction mechanisms of these compounds with bacterial targets (Shanmugapriya et al., 2021).
Preparation of Chelating Macrobicycles
Wang et al. (2009) prepared chelate derivatives from 3-(1H-pyrazol-3-yl)benzonitrile, highlighting the potential of these compounds in the preparation of macrobicycles with applications in coordination chemistry (Wang et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, such as tubulin , and enzymes in the cytochrome P450 superfamily .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that they may affect cell division and growth.
Pharmacokinetics
It is predicted to have good absorption and bbb permeability, making it potentially suitable for oral administration .
Result of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that 4-(1H-pyrazol-1-yl)benzonitrile may also have antimicrobial properties.
Action Environment
It is recommended to be stored in a cool, dry place , suggesting that temperature and humidity may affect its stability.
Propiedades
IUPAC Name |
4-pyrazol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWCEHHSRUSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-83-6 | |
| Record name | 4-(1-Pyrazolyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
![3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile](/img/structure/B2766620.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)



![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)
